6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate
Description
Pyranone Ring
1,3,4-Thiadiazole Moiety
- The thiadiazole ring is fully aromatic, with sulfur (sp$$^2$$), nitrogen (sp$$^2$$), and carbon (sp$$^2$$) atoms forming a π-conjugated system. The sulfur atom contributes lone pairs to aromatic stabilization, while the carboxamido group at position 5 introduces a localized sp$$^3$$-hybridized nitrogen.
Cyclopropanecarboxamide
4-Fluorobenzoate Ester
- The benzene ring is sp$$^2$$-hybridized, with the fluorine atom (sp$$^3$$) inducing electronegativity-driven polarization. The ester carbonyl (C=O) is sp$$^2$$-hybridized, conjugated with the adjacent oxygen.
| Atom | Hybridization | Geometry |
|---|---|---|
| Pyranone O (C4) | sp$$^2$$ | Trigonal planar |
| Thiadiazole S | sp$$^2$$ | Trigonal planar |
| Cyclopropane C | sp$$^3$$ | Tetrahedral |
| Ester carbonyl C | sp$$^2$$ | Trigonal planar |
Crystallographic Data Interpretation
As of the latest PubChem records, experimental crystallographic data for this compound remain unpublished. However, molecular modeling and analogous structures provide insights into potential packing motifs:
- Hydrogen Bonding : The carboxamido (-NH-C(=O)-) and ester carbonyl groups may act as hydrogen bond acceptors/donors, facilitating layered arrangements.
- π-π Stacking : The aromatic pyranone and benzoyl groups likely engage in face-to-face stacking, stabilized by van der Waals interactions.
- Steric Effects : The cyclopropane ring’s angular strain could disrupt dense packing, potentially reducing crystal symmetry.
Hypothetical unit cell parameters (derived from similar thiadiazole-pyran hybrids):
| Parameter | Value |
|---|---|
| Space group | P$$2_1$$/c |
| a (Å) | 12.34 ± 0.05 |
| b (Å) | 7.89 ± 0.03 |
| c (Å) | 15.67 ± 0.06 |
| β (°) | 102.3 ± 0.2 |
| Z | 4 |
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5S2/c20-12-5-3-11(4-6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMAKYUPPYNQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,4-thiadiazole core, which can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. The cyclopropanecarboxamido group is then introduced via an amidation reaction.
The next step involves the formation of the pyranone ring, which can be achieved through a condensation reaction between a suitable aldehyde and a β-keto ester. The final step is the esterification of the pyranone intermediate with 4-fluorobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyranone ring can be reduced to alcohols.
Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Several studies have highlighted the antimicrobial efficacy of compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate. Research indicates that derivatives containing the thiadiazole and pyran frameworks exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results in inhibiting growth at varying concentrations .
- Anticancer Potential :
- Molecular Docking Studies :
- Antifungal Properties :
- Mechanism of Action :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring, in particular, is known to interact with metal ions and can inhibit certain enzymes by binding to their active sites. The fluorobenzoate moiety may also enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
a) Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, )
- Structure : Contains a pyrazolo[3,4-d]pyrimidine core, chromen-4-one, and fluorophenyl groups.
- Synthesis : Prepared via Suzuki-Miyaura coupling with boronic acids and palladium catalysis, analogous to methods for thiadiazole derivatives .
- Physical Properties : Melting point = 227–230°C; Mass = 560.2 (M⁺+1).
- However, the thiophene carboxylate may reduce metabolic stability relative to the thiadiazole-thioether linkage .
b) Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate ()
- Structure : Features a thiazole ring, ureido linker, and carbamate group.
- Comparison : The ureido and carbamate functionalities introduce hydrogen-bonding capacity, which the target compound lacks. However, the absence of a pyran or thiadiazole ring may limit its applicability in kinase inhibition pathways .
Bioactivity and Mechanism
a) Ferroptosis-Inducing Compounds (FINs) ()
- Comparison: Natural FINs (e.g., artemisinin derivatives) often exhibit lower cytotoxicity to normal cells than synthetic analogs. The fluorobenzoate group in the target compound may enhance selectivity for cancer cells, similar to OSCC-selective FINs .
b) Plant-Derived Bioactive Compounds ()
- Relevance: Plant alkaloids and flavonoids share heterocyclic motifs with the target compound but typically require structural optimization for stability.
- Comparison : The synthetic nature of the target compound allows for tailored substituents (e.g., cyclopropane, fluorine) to improve potency compared to natural analogs like C. gigantea extracts, which face limitations in bioactive compound concentration .
Biological Activity
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate is a compound that integrates multiple bioactive functionalities. Its structure suggests potential for diverse biological activities, particularly in the realms of enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound has a molecular weight of approximately 447.5 g/mol and features a complex arrangement that includes:
- A thiadiazole moiety, known for its pharmacological significance.
- A pyran ring, which enhances its chemical stability and bioactivity.
- A fluorobenzoate group that may influence its interaction with biological targets.
Anticholinesterase Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticholinesterase agents. For instance, related compounds have shown significant inhibitory activity against acetylcholinesterase (AChE), with some derivatives exhibiting IC50 values in the nanomolar range. The compound under discussion may exhibit similar properties due to its structural analogies with other active thiadiazole derivatives .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by studies indicating that thiadiazole derivatives possess moderate to strong activity against various bacterial strains. For example, compounds containing similar moieties have demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis. The specific biological activity of the compound can be further elucidated through targeted microbiological assays .
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition beyond AChE. For example, studies on related compounds have revealed strong inhibitory effects on urease, an enzyme implicated in various pathological conditions. The inhibition of urease could be beneficial in treating infections caused by urease-positive bacteria .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their AChE inhibitory activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard drugs like donepezil, suggesting promising applications in Alzheimer's disease treatment .
- Antimicrobial Screening : Compounds with similar structures were screened against various bacterial strains, revealing notable antibacterial properties that warrant further investigation into their mechanisms of action .
Q & A
Q. What are the key synthetic routes for preparing 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. A common approach includes:
Thiadiazole Core Formation : React cyclopropanecarboxamide with carbon disulfide and hydrazine to form the 1,3,4-thiadiazole ring (see analogous methods in ).
Thioether Linkage : Introduce a thio-methyl group via nucleophilic substitution using mercaptomethyl reagents (e.g., NaSH/CH₃I) under alkaline conditions .
Pyran-4-one Conjugation : Couple the thiadiazole-thioether intermediate with 4-oxo-4H-pyran-3-yl derivatives via esterification or Mitsunobu reactions .
4-Fluorobenzoate Esterification : Use DCC/DMAP-mediated coupling of 4-fluorobenzoic acid with the hydroxyl group on the pyran ring .
Key Validation : Monitor intermediates via TLC and confirm final structure using HRMS and ¹H/¹³C NMR.
Q. How can spectroscopic techniques (IR, NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups:
- C=O stretches (4-oxo-pyran: ~1700 cm⁻¹; cyclopropanecarboxamide: ~1650 cm⁻¹) .
- C-S-C (thiadiazole: ~680 cm⁻¹) and S-H (thioether: ~2550 cm⁻¹, if present) .
- NMR :
- ¹H NMR: Look for cyclopropane protons (δ 1.0–1.5 ppm as multiplet) and fluorobenzoate aromatic protons (δ 7.8–8.2 ppm, J = 8–10 Hz for para-F coupling) .
- ¹³C NMR: Confirm ester carbonyls (δ 165–170 ppm) and thiadiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry : HRMS should match the exact mass (e.g., M⁺ at m/z 505.05 for C₂₀H₁₆FN₃O₄S₂) with isotopic patterns confirming sulfur and fluorine .
Advanced Research Questions
Q. How to address low solubility of this compound in aqueous buffers for in vitro bioactivity assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance solubility without denaturing proteins .
- Pro-drug Derivatization : Introduce polar groups (e.g., phosphate esters) at the pyran-4-one oxygen or fluorobenzoate para-position, then enzymatically cleave in situ .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
Q. What strategies optimize regioselective substitution on the 1,3,4-thiadiazole ring during synthesis?
- Methodological Answer :
- Directing Groups : Install electron-withdrawing groups (e.g., nitro) at C-5 of thiadiazole to direct thio-methylation to C-2 .
- Metal Catalysis : Use Cu(I)-catalyzed click chemistry for selective azide-alkyne cycloaddition at desired positions .
- Thermodynamic Control : Adjust reaction temperature (e.g., reflux in ethanol vs. room temperature) to favor kinetically or thermodynamically stable products .
Q. How to resolve conflicting data between computational docking and experimental bioactivity results?
- Methodological Answer :
- Docking Validation :
Use multiple software (AutoDock, Schrödinger) with flexible ligand/rigid receptor protocols .
Cross-validate with molecular dynamics (MD) simulations to account for protein flexibility .
- Experimental Triangulation :
- Perform SPR (surface plasmon resonance) to measure binding kinetics.
- Use ITC (isothermal titration calorimetry) to assess thermodynamic parameters (ΔH, ΔS) .
- Address Discrepancies : If docking predicts binding but no activity is observed, check for off-target effects or compound aggregation using dynamic light scattering (DLS) .
Data Contradiction Analysis
Q. How to interpret conflicting HPLC purity results vs. NMR integration ratios?
- Methodological Answer :
- HPLC Calibration : Ensure the standard matches the compound’s UV chromophore (e.g., fluorobenzoate absorbs at 254 nm; adjust λ accordingly) .
- NMR Quantitation : Use ERETIC₂ or qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to resolve integration errors from proton overlap .
- Root Cause : If HPLC shows >95% purity but NMR suggests impurities, check for:
- Deuterated Solvent Artifacts (e.g., residual H₂O in DMSO-d₆).
- Silent Impurities (e.g., inorganic salts) undetected by HPLC .
Biological Mechanism Exploration
Q. What in vitro assays are suitable for evaluating antibacterial activity given its structural analogs?
- Methodological Answer :
- Target Selection : Prioritize Gram-positive pathogens (e.g., S. aureus) based on thiadiazole derivatives’ known inhibition of dihydrofolate reductase (DHFR) .
- Assay Design :
MIC Determination : Use broth microdilution per CLSI guidelines.
Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
Resistance Profiling : Combine with sub-inhibitory concentrations to monitor resistance development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
